molecular formula C10H9FO3 B2624429 Methyl 2-(5-fluoro-2-methylphenyl)-2-oxoacetate CAS No. 1314965-96-2

Methyl 2-(5-fluoro-2-methylphenyl)-2-oxoacetate

Cat. No.: B2624429
CAS No.: 1314965-96-2
M. Wt: 196.177
InChI Key: HXEDRHGZKXYXND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(5-fluoro-2-methylphenyl)-2-oxoacetate is an organic compound that belongs to the class of esters It is characterized by the presence of a fluorine atom and a methyl group attached to a phenyl ring, along with an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(5-fluoro-2-methylphenyl)-2-oxoacetate typically involves the esterification of 5-fluoro-2-methylbenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by distillation or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further improve the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-fluoro-2-methylphenyl)-2-oxoacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atom under appropriate conditions.

Major Products Formed

    Oxidation: Formation of 5-fluoro-2-methylbenzoic acid or 5-fluoro-2-methylbenzaldehyde.

    Reduction: Formation of 5-fluoro-2-methylphenylmethanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(5-fluoro-2-methylphenyl)-2-oxoacetate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-(5-fluoro-2-methylphenyl)-2-oxoacetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways. The fluorine atom’s presence can influence the compound’s reactivity and binding affinity to target molecules, making it a valuable tool in medicinal chemistry.

Comparison with Similar Compounds

Methyl 2-(5-fluoro-2-methylphenyl)-2-oxoacetate can be compared with other similar compounds such as:

    Methyl 2-(4-fluoro-2-methylphenyl)-2-oxoacetate: Similar structure but with the fluorine atom in a different position, leading to different reactivity and properties.

    Methyl 2-(5-chloro-2-methylphenyl)-2-oxoacetate: Substitution of fluorine with chlorine, resulting in different chemical behavior and applications.

    Methyl 2-(5-bromo-2-methylphenyl)-2-oxoacetate:

Properties

IUPAC Name

methyl 2-(5-fluoro-2-methylphenyl)-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO3/c1-6-3-4-7(11)5-8(6)9(12)10(13)14-2/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXEDRHGZKXYXND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)C(=O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.